molecular formula C21H21N3O B5775611 N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide

N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide

Cat. No.: B5775611
M. Wt: 331.4 g/mol
InChI Key: RZDKMPGUPGKKPL-UHFFFAOYSA-N
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Description

N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrroloquinoline core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide typically involves multi-step organic reactions. One common method is the post-Ugi modification strategy, which allows for the functionalization of the pyrroloquinoline core . This method involves the initial formation of an intermediate through a Ugi reaction, followed by subsequent modifications to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways within cells. This compound may act by inhibiting key enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide is unique due to its specific functional groups and structural configuration, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its wide range of scientific research applications further highlight its uniqueness.

Properties

IUPAC Name

N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-24-14-13-17-20(16-9-5-6-10-18(16)22-21(17)24)23-19(25)12-11-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDKMPGUPGKKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C3=CC=CC=C3N=C21)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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